4-Isopropoxy-2-methylbutanoic acid
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Overview
Description
4-Isopropoxy-2-methylbutanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of butanoic acid, featuring an isopropoxy group and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-2-methylbutanoic acid typically involves the esterification of 4-hydroxy-2-methylbutanoic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isopropoxy-2-methylbutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
- 4-Isopropoxybutanoic acid
- 2-Methylbutanoic acid
- Isopropyl 2-methylbutanoate
Comparison: 4-Isopropoxy-2-methylbutanoic acid is unique due to the presence of both an isopropoxy group and a methyl group on the butanoic acid backbone. This structural feature distinguishes it from other similar compounds and may confer distinct chemical and biological properties. The comparison with similar compounds highlights its potential for specific applications where these unique properties are advantageous.
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yloxybutanoic acid |
InChI |
InChI=1S/C8H16O3/c1-6(2)11-5-4-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
KXEWCRPSIIEFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC(C)C(=O)O |
Origin of Product |
United States |
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